2-Chloro-5-methylbenzoic Acid

Beschreibung

Nomenclature and Structural Representation of 2-Chloro-5-methylbenzoic Acid

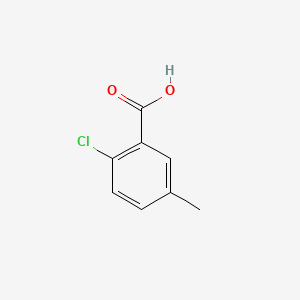

This compound is an organic compound whose structure consists of a benzene (B151609) ring substituted with a carboxylic acid group, a chlorine atom, and a methyl group. wikipedia.org The International Union of Pure and Applied Chemistry (IUPAC) name, this compound, precisely describes the arrangement of these substituents. nih.gov The carboxylic acid group defines the base name "benzoic acid." The chlorine atom is located at the second position (ortho) relative to the carboxyl group, and the methyl group is at the fifth position (meta). This compound is registered under the CAS Number 6342-60-5, which serves as a unique identifier in chemical databases. nih.gov

The molecular formula is C₈H₇ClO₂, and it has a molecular weight of approximately 170.59 g/mol . nih.govscbt.com Various synonyms for the compound exist, including 6-chloro-m-toluic acid and 3-carboxy-4-chlorotoluene, which highlight different structural perspectives.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| CAS Number | 6342-60-5 | nih.govsigmaaldrich.combiosynth.com |

| Molecular Formula | C₈H₇ClO₂ | nih.govscbt.com |

| Molecular Weight | 170.59 g/mol | nih.govscbt.com |

| InChI Key | LEBWXJZAWTVKFL-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

| SMILES | CC1=CC(=C(C=C1)Cl)C(=O)O | nih.govbiosynth.com |

| Physical Form | White to off-white crystal powder | sigmaaldrich.commedchemexpress.com |

| Melting Point | 150 °C | biosynth.com |

Significance of Substituted Benzoic Acids in Organic Synthesis and Medicinal Chemistry Research

Substituted benzoic acids are a class of compounds that are of significant interest in organic synthesis and medicinal chemistry. researchgate.netnih.govmdpi.com They serve as crucial intermediates and building blocks for the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and dyes. mdpi.comgoogle.com The presence of different substituents on the benzene ring can profoundly influence the physical, chemical, and biological properties of the molecule. mdpi.comopenstax.org

In medicinal chemistry, the benzoic acid motif is frequently found in drugs and drug-like molecules. nih.gov The carboxylic acid group can form important interactions, such as hydrogen bonds, with biological targets like enzymes and receptors. nih.gov The nature and position of the substituents on the aromatic ring allow for the fine-tuning of properties like acidity, lipophilicity, and metabolic stability. openstax.orglibretexts.org For instance, electron-withdrawing groups generally increase the acidity of the benzoic acid, which can affect its binding affinity and pharmacokinetic profile. openstax.orglibretexts.org Researchers have utilized substituted benzoic acids to develop inhibitors for various therapeutic targets, including enzymes like dihydrofolate reductase from M. tuberculosis and anti-apoptotic proteins such as Mcl-1 and Bfl-1. nih.govuef.fi Furthermore, the development of synthetic methodologies, such as late-stage functionalization, allows for the direct modification of complex drug-like benzoic acids, accelerating the drug discovery process. nih.gov

Overview of Research Trajectories for this compound

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules. Its research applications are mainly in the fields of chemistry and medicine, where it serves as a building block for creating biologically active compounds and other industrial chemicals. medchemexpress.com

A notable application of this compound is as a precursor in the synthesis of SGLT2 inhibitors, a class of drugs used in the management of diabetes. The specific substitution pattern of the chloro and methyl groups on the benzoic acid ring makes it a suitable starting material for constructing the core structures of these inhibitors. The compound undergoes various chemical reactions, such as substitution, reduction, and oxidation, to be converted into different derivatives. For example, the carboxylic acid group can be converted into an acid chloride, which is a more reactive intermediate for forming amides or esters, as demonstrated in the synthesis of 5-chloro-2-methylbenzophenone. prepchem.com Its role as a biochemical reagent is for life science-related research, where it is used to synthesize novel compounds for biological evaluation. medchemexpress.comchemsrc.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBWXJZAWTVKFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70286591 | |

| Record name | 2-CHLORO-5-METHYLBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6342-60-5 | |

| Record name | 2-Chloro-5-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6342-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 46623 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006342605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6342-60-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-CHLORO-5-METHYLBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 5 Methylbenzoic Acid and Its Derivatives

Established Synthetic Routes to 2-Chloro-5-methylbenzoic Acid

Detailed, peer-reviewed synthetic routes for the direct preparation of this compound are not widely documented in publicly available literature. While syntheses for isomeric or related compounds are described, specific methodologies matching the subsections below could not be definitively sourced.

Chlorination of 5-Methylbenzoic Acid under Controlled Conditions

Verifiable scientific literature detailing the direct and selective chlorination of 5-methylbenzoic acid (m-toluic acid) to yield this compound could not be located. Synthetic chemistry often involves challenges in controlling the regioselectivity of electrophilic aromatic substitution on substituted benzoic acids. The directing effects of the carboxyl and methyl groups can lead to a mixture of chlorinated isomers, complicating purification and reducing the yield of the desired product.

Industrial-Scale Synthesis and Process Optimization

Specific patents or process chemistry reports detailing the industrial-scale synthesis and optimization for this compound are not present in the public domain. Industrial processes for structurally similar compounds, such as 2-chloro-5-nitrobenzoic acid, often focus on nitration of o-chlorobenzoic acid followed by separation of isomers. google.comgoogleapis.com A multi-step industrial route starting from m-toluic acid has been described to produce 2-amino-5-chloro-3-methylbenzoic acid, but this involves nitration and reduction steps prior to the final chlorination step. google.com

Synthesis of Key Intermediates Utilizing this compound

This compound serves as a crucial starting material for the synthesis of more complex molecules that are themselves important intermediates in the production of pharmaceuticals.

Preparation of Aryl Dithiolethiones (e.g., for Ertugliflozin synthesis)

While the term "dithiolethione" is specific, a closely related aryl dithiane intermediate derived from this compound is a key component in a published synthesis strategy for Ertugliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. The synthesis involves converting the carboxylic acid into an aryl dithiane over several steps. This dithiane can then be deprotonated with a strong base like n-butyllithium (n-BuLi) to form a carbanion. This nucleophilic intermediate is then added to a protected sugar lactone to form the crucial carbon-carbon bond that constitutes the core of the final drug molecule.

Table 1: Synthesis of Ertugliflozin Aryl Dithiane Intermediate

| Step | Description | Reagents |

|---|---|---|

| 1 | Conversion of this compound to aryl dithiane | Multi-step process |

| 2 | Lithiation of aryl dithiane | n-Butyllithium (n-BuLi) |

This strategy highlights the utility of this compound in forming complex C-aryl glucosides, which are a hallmark of the SGLT2 inhibitor class of drugs. researchgate.net

Synthesis of 2-Acetamido-4-chloro-5-methylbenzoic acid as a Pharmaceutical Intermediate

A verifiable synthetic pathway beginning with this compound to produce 2-Acetamido-4-chloro-5-methylbenzoic acid could not be identified in the surveyed scientific literature. The synthesis of this target molecule would likely require a multi-step sequence, potentially involving nitration, reduction, and acetylation. However, the directing effects of the existing chloro and methyl groups on the aromatic ring make the introduction of a nitro group at the desired position synthetically challenging, and no established procedures for this specific transformation were found.

Derivatization to Form Carboxylic Acid Derivatives (e.g., via ester hydrolysis)

The carboxylic acid group of this compound is readily derivatized to form other functional groups, such as acid chlorides, amides, and esters. These derivatives are often more reactive and suitable for subsequent coupling reactions.

A primary derivatization is the conversion to 2-chloro-5-methylbenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.comchemguide.co.uklibretexts.org The resulting acid chloride is a highly reactive electrophile used in the formation of amides and esters. researchgate.net For example, reacting 2-chloro-5-methylbenzoyl chloride with an amine will form a corresponding amide. researchgate.net

Conversely, ester derivatives of this compound can be hydrolyzed back to the parent carboxylic acid. This reaction, known as ester hydrolysis, can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed hydrolysis : The ester is heated with water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). This reaction is reversible. chemguide.co.uk

Base-promoted hydrolysis (Saponification) : The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). chemguide.co.uk This reaction is irreversible and yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid. chemspider.com

Table 2: General Conditions for Ester Hydrolysis

| Hydrolysis Type | Reagents | Key Features | Products |

|---|---|---|---|

| Acid-Catalyzed | Ester, excess H₂O, catalytic strong acid (e.g., H₂SO₄) | Reversible reaction | Carboxylic acid + Alcohol |

This reactivity makes esterification and subsequent hydrolysis a useful strategy for protecting the carboxylic acid group during other synthetic transformations.

Novel Synthetic Approaches and Catalytic Systems

The synthesis of substituted benzoic acids has been significantly advanced by the development of novel catalytic systems and synthetic strategies. These methods provide alternatives to traditional multi-step processes, often with improved yields and selectivity.

A significant advancement in the synthesis of aromatic carboxylic acids involves the direct carboxylation of carbon-hydrogen (C-H) bonds using carbon dioxide (CO₂), a readily available and non-toxic C1 source. nih.gov Palladium(II)-catalyzed C-H carboxylation has emerged as a powerful tool for this transformation. nih.gov This method allows for the synthesis of benzoic acid derivatives from simple arenes like toluene (B28343). nih.gov

The process typically utilizes a Pd(II) catalyst, which can be formed in situ from a precursor such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), in combination with a specially designed ligand. nih.gov The reaction proceeds via a redox-neutral mechanism, avoiding an oxidative addition/reductive elimination pathway. nih.gov A base is required to ensure the thermodynamic stability of the reaction intermediates. nih.gov This catalytic system has demonstrated high regioselectivity and can achieve turnover numbers up to 100. nih.gov For instance, the synthesis of veratric acid from veratrol and CO₂ has been successfully demonstrated, yielding the product in high purity. nih.gov While direct synthesis of this compound via this specific C-H carboxylation of 2-chlorotoluene (B165313) is a plausible application, the literature primarily highlights the broader potential of this strategy for various aromatic carboxylic acids. nih.gov

Table 1: Example of Pd(II)-Catalyzed Carboxylation Conditions

| Parameter | Condition |

|---|---|

| Catalyst Precursor | Pd(OAc)₂ |

| Ligand | Computationally designed ligands (e.g., 2-Na) |

| Carbon Source | Carbon Dioxide (CO₂) |

| Temperature | ~85°C |

| Pressure | ~13 bar |

| Additives | Base (for thermodynamic stabilization) |

A classic and effective method for introducing a chloro group onto an aromatic ring in a specific position is through a Sandmeyer-type reaction, which involves diazotization followed by treatment with a metal chloride. This strategy is particularly useful for synthesizing chloro-substituted benzoic acids from their corresponding amino precursors.

The synthesis of 2-chloro-5-sulfamoylbenzoic acid, an analogue of this compound, illustrates this process. The synthesis begins with the diazotization of a 2-amino-5-sulfamoylbenzoic acid using sodium nitrite (B80452) (NaNO₂) in the presence of excess hydrochloric acid (HCl) at low temperatures (0-5°C). google.com The resulting diazonium salt is a sensitive reagent that is prepared in situ and not isolated. google.com

This diazonium salt is then treated with a metal chloride, such as cupric chloride (CuCl₂), at elevated temperatures (60-100°C). google.comgoogle.com The copper salt facilitates the replacement of the diazonium group with a chloride atom, yielding the desired 2-chloro-substituted benzoic acid derivative. google.com A similar process is used in the synthesis of 2-chloro-5-iodobenzoic acid, where a diazo liquid is added to a solution containing cuprous chloride. google.com

Table 2: Diazotization and Substitution Reaction Details

| Step | Reagents | Temperature | Key Observation |

|---|---|---|---|

| Diazotization | 2-aminobenzoic acid derivative, Sodium Nitrite, Hydrochloric Acid | 0-5°C | Formation of an intermediate diazonium salt. google.com |

| Substitution | Diazonium salt, Cupric Chloride, Hydrochloric Acid | Room Temp, then 80°C | Replacement of the diazonium group with chlorine. google.com |

Alternative synthetic routes are often developed to overcome challenges such as poor regioselectivity or difficult separation of products. The synthesis of 2-propoxy-5-methylbenzoic acid, a propoxylated derivative analogous to this compound, provides a clear example. A preferred route was established starting from p-cresotinic acid (2-hydroxy-5-methylbenzoic acid) to avoid the tedious separation of products that occurs when directly propylating the starting acid. nist.gov

The improved synthesis involves a two-step process:

Esterification: p-Cresotinic acid is first converted to its ethyl ester by refluxing with absolute ethanol (B145695) and a catalytic amount of concentrated sulfuric acid. nist.gov This protects the carboxylic acid group.

Propylation and Hydrolysis: The resulting ethyl 2-hydroxy-5-methylbenzoate is then allowed to react with propyl iodide to form ethyl 2-propoxy-5-methylbenzoate. Subsequent hydrolysis of the ester group, typically by refluxing with an aqueous solution of potassium hydroxide, yields the final product, 2-propoxy-5-methylbenzoic acid. nist.gov

This strategic protection of the carboxylic acid group allows for selective propylation of the hydroxyl group, leading to a cleaner reaction and simpler purification. nist.gov

Regioselectivity and Stereoselectivity in this compound Synthesis

Regioselectivity, the control of the position of chemical bond formation, is a critical aspect of synthesizing specifically substituted molecules like this compound. Stereoselectivity is not a factor in the synthesis of this particular molecule as it is achiral.

The regiochemical outcome of the synthesis is largely determined by the chosen synthetic route and the directing effects of the substituents on the aromatic ring.

In Diazotization Routes: The regioselectivity is pre-determined by the structure of the starting material. For instance, to synthesize a this compound derivative via this method, one would start with a 2-amino-5-methylbenzoic acid. The diazotization and subsequent Sandmeyer reaction specifically replace the amino group with a chloro group, ensuring the final product has the desired 2-chloro, 5-methyl substitution pattern. The positions of the functional groups are locked in from the beginning of the synthesis. google.com

In Palladium-Catalyzed C-H Carboxylation: The regioselectivity is controlled by the directing influence of the substituents already present on the aromatic ring and the nature of the catalyst-ligand system. nih.gov For a substrate like 1-chloro-4-methylbenzene (p-chlorotoluene), the methyl group is an ortho-, para-director, while the chloro group is also an ortho-, para-director, albeit a deactivating one. The carboxylation would be directed to the positions ortho to the methyl group (positions 2 and 6) or ortho to the chloro group (positions 3 and 5). Achieving high selectivity for the desired 2-carboxy product would depend on the subtle electronic and steric influences directed by the specific palladium catalyst and ligand used. nih.gov The ability to achieve high regioselectivity is a noted advantage of these modern catalytic methods. nih.gov

In Analogue Synthesis from p-cresotinic acid: The synthesis of 2-propoxy-5-methylbenzoic acid from p-cresotinic acid (2-hydroxy-5-methylbenzoic acid) is inherently regioselective. The starting material already contains the methyl group at position 5 and the other functional group (hydroxyl) at position 2. The subsequent reactions modify the hydroxyl group without changing the substitution pattern on the aromatic ring. nist.gov

Chemical Reactivity and Transformation Studies of 2 Chloro 5 Methylbenzoic Acid

Oxidation Reactions and Product Characterization

The oxidation of 2-Chloro-5-methylbenzoic acid primarily targets the methyl group attached to the aromatic ring. However, since the methyl group of the precursor, 2-chloro-5-methyltoluene (or a related toluene (B28343) derivative), is typically oxidized to form the carboxylic acid moiety in the first place, further oxidation of the final compound at this position is not a common synthetic route.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are used to convert benzylic carbons with at least one hydrogen atom into a carboxylic acid. miracosta.edumasterorganicchemistry.com In the synthesis of similar compounds like 2-chlorobenzoic acid from 2-chlorotoluene (B165313), an aqueous solution of KMnO₄ is used under heat. miracosta.edu The reaction proceeds by oxidizing the methyl group to a carboxyl group, which upon acidic workup, yields the final benzoic acid derivative. Any alkyl side chain on a benzene (B151609) ring is typically cleaved to the benzylic carbon, which is then oxidized to a carboxylic acid. masterorganicchemistry.com Therefore, subjecting this compound to these conditions would not result in further oxidation of the existing carboxylic acid group.

Under extremely harsh oxidative conditions, such as with hot, acidic potassium permanganate or ozonolysis, the aromatic ring itself can be cleaved. wikipedia.orgmasterorganicchemistry.com Ozonolysis is a reaction that cleaves carbon-carbon double bonds. masterorganicchemistry.comorganic-chemistry.orglibretexts.org While not typically applied to stable aromatic rings like that in this compound, it demonstrates a potential pathway for degradation under severe oxidative stress, leading to a complex mixture of smaller, highly oxidized fragments.

Product characterization after such reactions would involve techniques like Infrared (IR) Spectroscopy to identify the carbonyl stretch of the carboxylic acid, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the positions of the substituents on the aromatic ring.

Reduction Reactions and Derivative Formation (e.g., alcohol derivatives)

The carboxylic acid group of this compound is readily susceptible to reduction by powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a potent reagent capable of reducing carboxylic acids and their derivatives, such as esters, to primary alcohols. byjus.commasterorganicchemistry.comyoutube.com The reaction is typically carried out in an anhydrous ether solvent, like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup to neutralize the reaction mixture and protonate the resulting alkoxide. byjus.com

The reduction of this compound with LiAlH₄ yields (2-chloro-5-methylphenyl)methanol (B1429583). The mechanism involves the transfer of hydride ions (H⁻) from the AlH₄⁻ complex to the carbonyl carbon of the carboxylic acid. This process occurs in multiple steps, ultimately converting the carboxyl group (-COOH) into a hydroxymethyl group (-CH₂OH).

It is noteworthy that while LiAlH₄ is highly reactive towards carbonyl groups, aromatic halides are generally more resistant to reduction under typical conditions. youtube.com This selectivity allows for the preferential reduction of the carboxylic acid moiety without significant cleavage of the carbon-chlorine bond, making the synthesis of (2-chloro-5-methylphenyl)methanol a feasible transformation.

Table 1: Reduction of this compound

| Starting Material | Reagent | Product | Derivative Type |

|---|

Nucleophilic Substitution Reactions on the Chlorine Atom

The chlorine atom attached to the aromatic ring of this compound can be replaced by various nucleophiles through nucleophilic aromatic substitution (SₙAr). The reactivity of the aryl chloride is enhanced by the presence of the electron-withdrawing carboxylic acid group, which helps to stabilize the negatively charged intermediate formed during the reaction. libretexts.org

The SₙAr mechanism typically proceeds via a two-step addition-elimination pathway. First, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. In the second step, the chloride ion is eliminated, and the aromaticity of the ring is restored.

Computational methods, such as Density Functional Theory (DFT), are valuable tools for predicting the reactivity and elucidating the mechanism of these reactions. DFT studies can model the electronic structure of the reactants, transition states, and intermediates, providing insights into the reaction's feasibility and kinetics. Such studies have been applied to related systems, like the reaction of 2-chlorobenzoic acid with amines, to understand the reaction pathway and optimize conditions. libretexts.org

A key example of nucleophilic substitution on chloro-benzoic acids is the Ullmann condensation. wikipedia.org This copper-catalyzed reaction allows for the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. wikipedia.orgidexlab.com Traditionally, these reactions require high temperatures and polar solvents, but modern methods have been developed that proceed under milder conditions. wikipedia.orgresearchgate.net

For instance, the reaction of 2-chlorobenzoic acids with various amines in the presence of a copper catalyst leads to the formation of N-aryl anthranilic acids. wikipedia.orgresearchgate.netresearchgate.net This transformation is a type of Goldberg reaction, a variation of the Ullmann condensation. wikipedia.org While specific examples for this compound are not extensively documented in readily available literature, its structural similarity to 2-chlorobenzoic acid suggests it would undergo similar transformations.

Table 2: Examples of Nucleophilic Substitution on Chloro-Benzoic Acids

| Reaction Type | Nucleophile | Product Type | Catalyst |

|---|---|---|---|

| Ullmann Condensation (Goldberg Reaction) | Amines (e.g., aniline, aminopyridines) | N-Aryl aminobenzoic acids | Copper (Cu) or Copper Salts (e.g., CuI) |

| Ullmann Ether Synthesis | Alcohols/Phenols | Aryl ethers | Copper (Cu) or Copper Salts |

Esterification and Acylation Reactions

The carboxylic acid group is the primary site for esterification and acylation reactions.

Esterification: The most common method for converting this compound into its corresponding esters is the Fischer esterification. masterorganicchemistry.comathabascau.cakhanacademy.org This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.commit.edu The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or the water formed as a byproduct is removed. masterorganicchemistry.comathabascau.ca Microwave-assisted methods have also been developed to improve reaction times and yields for the esterification of substituted benzoic acids. researchgate.net

Acylation: this compound can be converted into a more reactive acylating agent, 2-chloro-5-methylbenzoyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. orgsyn.orgreddit.com The resulting acyl chloride is a valuable intermediate that can readily react with nucleophiles like alcohols and amines to form esters and amides, respectively, often under milder conditions than direct esterification or amidation.

Reactions Involving the Carboxylic Acid Moiety

Beyond esterification and the formation of acyl chlorides, the carboxylic acid group of this compound can undergo several other important transformations.

Amide Formation: The compound can be directly coupled with primary or secondary amines to form amides. This reaction often requires the use of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid.

Salt Formation: As a typical carboxylic acid, this compound reacts with bases, such as sodium hydroxide (B78521) (NaOH), to form the corresponding carboxylate salt, sodium 2-chloro-5-methylbenzoate. This reaction involves a simple acid-base neutralization.

Reduction to Alcohol: As detailed in section 3.2, the carboxylic acid moiety can be fully reduced to a primary alcohol, yielding (2-chloro-5-methylphenyl)methanol, using strong reducing agents like LiAlH₄. byjus.commasterorganicchemistry.com

Table 3: Summary of Reactions at the Carboxylic Acid Moiety

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride |

| Amide Formation | Amine, Coupling Agent (e.g., EDC) | Amide |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

Amide Bond Formation

The formation of an amide bond is a principal reaction of carboxylic acids, including this compound. This transformation involves the coupling of the carboxylic acid with a primary or secondary amine, typically requiring an activating agent to facilitate the condensation.

Detailed research findings indicate that this compound can be successfully converted into its corresponding amides. One specific example is its reaction with 1-adamantylmethanamine to yield an N-adamantylmethanamide derivative. medchemexpress.com A general and widely applicable method for this type of synthesis involves the use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC hydrochloride) in the presence of a base such as triethylamine (B128534) (Et3N) in an anhydrous solvent like dichloromethane (B109758) (CH2Cl2). medchemexpress.com

The mechanism of such coupling reactions often involves the in situ activation of the carboxylic acid. Reagents based on phosphonium (B103445) salts, for instance, are commonly used. nih.gov These methods can generate highly reactive acyloxy-phosphonium species from the carboxylic acid, which then readily react with an amine to form the desired amide. nih.govacs.org This approach is effective for a wide range of aliphatic, benzylic, and aromatic carboxylic acids with various primary and secondary amines. nih.govacs.org Alternative activating agents, such as titanium tetrachloride (TiCl4), can also mediate the direct condensation of carboxylic acids and amines. nih.gov

The table below summarizes representative conditions for the formation of amides from this compound.

| Amine Partner | Coupling Agent/Activator | Base | Solvent | Resulting Product Class |

|---|---|---|---|---|

| 1-Adamantylmethanamine | Not specified | Not specified | Not specified | N-(1-Adamantylmethyl)-2-chloro-5-methylbenzamide |

| General Primary/Secondary Amines | EDC hydrochloride | Triethylamine (Et3N) | Anhydrous Dichloromethane (CH2Cl2) | Substituted 2-chloro-5-methylbenzamides |

| General Primary/Secondary Amines | Triphenylphosphine/N-chlorophthalimide | Not applicable | Acetonitrile | Substituted 2-chloro-5-methylbenzamides |

| General Primary/Secondary Amines | Titanium tetrachloride (TiCl4) | Pyridine | Dichloromethane | Substituted 2-chloro-5-methylbenzamides |

Reactions under Acidic/Basic Conditions

The behavior of this compound under acidic or basic conditions is fundamental to its chemical character.

Acidic Conditions: Under strongly acidic conditions, such as in the presence of concentrated sulfuric acid, aromatic compounds closely related to this compound can undergo further electrophilic substitution on the aromatic ring. For instance, the nitration of ortho-chloro-benzoic acid using mixed nitric and sulfuric acids primarily yields 2-chloro-5-nitro-benzoic acid. google.com This suggests that the existing substituents on this compound would direct incoming electrophiles, although the specific outcome would depend on the reaction conditions. Additionally, some complex benzoylbenzoic acids have been shown to undergo isomeric interconversion when treated with concentrated sulfuric acid. sci-hub.ru Hydrolysis reactions involving hydrochloric acid are also common in syntheses that produce related benzoic acid derivatives, typically used to protonate a carboxylate salt formed in a previous step, such as after a Grignard reaction. google.com

Basic Conditions: As a carboxylic acid, this compound readily reacts with bases to form a carboxylate salt. In the presence of a base like sodium hydroxide (NaOH) or sodium carbonate (Na2CO3), the acidic proton of the carboxyl group is removed, yielding sodium 2-chloro-5-methylbenzoate and water. This acid-base reaction is a fundamental property. The stability and reactivity of this carboxylate anion are influenced by the electronic effects of the substituents on the benzene ring. quora.com For example, in the work-up of a reduction reaction to produce 2-chloro-5-amino-benzoic acid, sodium carbonate was used to make the solution alkaline, and the final product was isolated by acidifying the solution to a pH of approximately 3.0. google.com

The table below outlines the expected transformations of this compound under different pH conditions.

| Condition | Reagent Example | Observed or Expected Transformation | Product Class |

|---|---|---|---|

| Strongly Acidic | Concentrated H2SO4 / HNO3 | Potential for electrophilic aromatic substitution (e.g., nitration) on the ring. | Substituted this compound |

| Aqueous Acid | Hydrochloric Acid (HCl) | Protonation of the corresponding carboxylate salt to yield the free acid. | This compound |

| Aqueous Base | Sodium Hydroxide (NaOH) | Deprotonation of the carboxylic acid group. | Sodium 2-chloro-5-methylbenzoate (a carboxylate salt) |

Applications of 2 Chloro 5 Methylbenzoic Acid in Advanced Materials and Specialized Fields

Role as a Building Block in Complex Organic Molecule Synthesis

2-Chloro-5-methylbenzoic acid is primarily utilized as a foundational component, or building block, in the multi-step synthesis of more complex chemical structures. Its carboxylic acid group can be readily converted into more reactive intermediates, such as acid chlorides, which facilitates the formation of amide or ester bonds. This reactivity is fundamental to its role in constructing larger molecules.

Research has demonstrated its application as a precursor in the development of novel therapeutic agents. For instance, it is a starting material for synthesizing SGLT2 inhibitors, a class of drugs used in diabetes management. The specific arrangement of the chloro and methyl groups on the benzoic acid ring is crucial for building the core structure of these inhibitors. Furthermore, it has been used in the design and synthesis of P2X7 antagonists, which are investigated for their potential in treating inflammatory conditions. medchemexpress.com In these synthetic pathways, this compound is often coupled with various amines to create amide analogs, demonstrating its utility as a versatile scaffold in drug discovery and medicinal chemistry. medchemexpress.com

Below is a table summarizing key complex molecules synthesized using this compound or its immediate derivatives as a primary building block.

| Target Molecule/Class | Application/Field | Synthetic Role of this compound |

| SGLT2 Inhibitors | Pharmaceutical (Anti-diabetic) | Precursor for constructing the core molecular structure. |

| P2X7 Antagonists | Pharmaceutical (Anti-inflammatory) | Used to synthesize amide analogs for biological evaluation. medchemexpress.com |

| 5-chloro-2-methylbenzophenone | Chemical Intermediate | Converted to an acid chloride for subsequent reactions. |

| Chlorantraniliprole (B1668704) | Agrochemical (Insecticide) | A derivative, 2-amino-5-chloro-3-methylbenzoic acid, is a key intermediate in its synthesis. chemicalbook.comunifiedpatents.compatsnap.com |

Development of Dyes and Pigments

While not a dye itself, this compound serves as an intermediate in the production of coloring agents. Specifically, related compounds derived from it are precursors to dyes and pigments. For example, the nitrated form, 2-chloro-5-nitrobenzoic acid, can be reduced to produce 2-chloro-5-aminobenzoic acid. nbinno.comgoogle.com This resulting amino derivative is a valuable intermediate in the synthesis of various dyes. nbinno.comgoogle.comgoogleapis.com The presence of the amino group allows for diazotization reactions, a critical step in the formation of azo dyes, which constitute a large and important class of commercial colorants.

The general pathway involves:

Nitration of a chlorobenzoic acid precursor to form a nitro-substituted intermediate.

Reduction of the nitro group to an amino group, yielding an aminobenzoic acid derivative.

Utilization of this amino derivative as a precursor in the synthesis of dyes.

This multi-step process highlights the role of chlorinated benzoic acids as foundational materials for more complex, functional molecules like pigments and dyes used in various industries. nbinno.com

Formulation of Agrochemicals

The derivatives of this compound play a significant role in the agrochemical industry, particularly in the development of modern pesticides designed for high efficacy and selectivity.

A key application lies in the synthesis of the powerful insecticide, chlorantraniliprole. patsnap.com The direct precursor for this insecticide is 2-amino-5-chloro-3-methylbenzoic acid, a closely related derivative. chemicalbook.compatsnap.compatsnap.com The synthesis of chlorantraniliprole involves the reaction of this aminobenzoic acid derivative with 3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylic acid. chemicalbook.comunifiedpatents.compatsnap.com This reaction creates the final complex molecule known for its potent insecticidal properties. Patents filed by major agrochemical companies underscore the industrial importance of this synthetic route. patsnap.com

Additionally, related structures like 2-Chloro-5-(methylsulfonyl)benzoic acid are noted for their selective herbicidal properties. chemimpex.com These compounds function by inhibiting specific biochemical pathways in plants, which allows for targeted weed control without causing significant harm to the desired crops. chemimpex.com

The table below outlines the key components in the synthesis of the insecticide chlorantraniliprole.

| Precursor 1 | Precursor 2 | Final Product | Application |

| 2-Amino-5-chloro-3-methylbenzoic acid | 3-Bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylic acid | Chlorantraniliprole | Insecticide chemicalbook.compatsnap.com |

The use of this compound derivatives in creating effective pesticides directly contributes to enhanced crop protection and improved agricultural yields. The resulting insecticide, chlorantraniliprole, is highly effective against a wide range of lepidopteran pests, which include some of the most destructive insects for major crops. youtube.comfrontiersin.org

Field studies have demonstrated the significant impact of chlorantraniliprole on protecting crops and boosting yields. For instance, its application on cotton has been shown to be highly effective in controlling the American bollworm (Helicoverpa armigera) and the tobacco caterpillar (Spodoptera litura). biochemjournal.com In one study, treatment with chlorantraniliprole resulted in the lowest larval populations of these pests and recorded the highest seed cotton yield, showcasing a direct link between the use of this pesticide and increased agricultural output. biochemjournal.com The insecticide is also crucial in managing the invasive fall armyworm (Spodoptera frugiperda) in corn and other staple crops, preventing significant yield losses. frontiersin.orgresearchgate.net

The following table presents data from a field study on the efficacy of chlorantraniliprole in cotton, illustrating its impact on pest control and yield.

| Treatment | Dosage (g a.i./ha) | Mean Larval Population (larvae/plant) | Seed Cotton Yield (q/ha) |

| Chlorantraniliprole 600 g/l SC | 40 | 0.20 | 17.73 |

| Chlorantraniliprole 600 g/l SC | 30 | Not Specified | 17.22 |

| Standard Check (Chlorantraniliprole 18.5% SC) | Not Specified | Not Specified | 17.14 |

| Untreated Control | N/A | Not Specified | 8.21 |

Data sourced from a study on the field efficacy of chlorantraniliprole against cotton pests. biochemjournal.com

Research in Pharmaceutical and Biological Applications of 2 Chloro 5 Methylbenzoic Acid Derivatives

Intermediate in Pharmaceutical Agent Development

2-Chloro-5-methylbenzoic acid is a valued precursor in the multi-step synthesis of complex pharmaceutical compounds. Its carboxylic acid group allows for the formation of amides, esters, and other functional groups, while the chloro and methyl substituents influence the molecule's reactivity and the properties of its derivatives, such as lipophilicity, which can enhance membrane permeability.

Substituted chloro-benzoic acids are key intermediates in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used to manage type 2 diabetes. While the precise, publicly detailed synthesis route for the SGLT2 inhibitor Ertugliflozin originating from this compound is not extensively documented, the synthesis of analogous compounds within this class demonstrates the critical role of similar building blocks. For instance, the synthesis of the SGLT2 inhibitor Empagliflozin utilizes 2-chloro-5-iodobenzoic acid as a starting material. google.com Similarly, the preparation of Canagliflozin can involve 5-bromo-2-methyl benzoic acid. google.com These processes typically involve converting the benzoic acid into a more reactive form, such as an acid chloride, which then undergoes a Friedel-Crafts acylation reaction to connect the benzoic acid moiety to another aromatic ring system, forming the core structure of the final drug. google.com This established synthetic strategy highlights the importance of halogenated and methylated benzoic acid derivatives like this compound as foundational components for this therapeutic class.

The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and fewer side effects is an ongoing challenge in medicinal chemistry. researchgate.netnih.gov Derivatives of benzoic acid are a cornerstone of this research. mdpi.comnih.gov Although specific NSAIDs derived directly from this compound are not prominent in the literature, structurally related compounds show significant promise.

Research into benzoxazolone derivatives, which can be synthesized from precursors related to substituted benzoic acids, has identified compounds with notable anti-inflammatory and analgesic properties. For example, certain piperazine-substituted 5-chloro-2(3H)-benzoxazolone derivatives have demonstrated significant anti-inflammatory and analgesic effects in animal models. researchgate.net Specifically, one derivative showed prolonged anti-inflammatory activity in a carrageenan-induced paw edema test, while others displayed high anti-nociceptive activity in tail-flick and hot-plate tests. researchgate.net Another study highlights a compound, 1-(5-Chloro-3-methyl-2-benzoxazolone-6-yl)-2-[4-(2-methoxyphenyl)piperazine-1-yl]ethanol, which was found to have more potent analgesic activity than acetylsalicylic acid. The presence of the chloro and methyl groups on the core structure is integral to the activity of these molecules.

Benzoic acid and its derivatives have been extensively investigated for their potential as anticancer agents, with research pointing to a variety of mechanisms through which they exert their effects. nih.gov The basic benzoic acid scaffold can be modified to create derivatives that interfere with multiple pathways essential for cancer cell growth and survival.

The anticancer mechanisms of these analogues are diverse and target different aspects of cancer cell biology. Some derivatives function by inhibiting key enzymes involved in carcinogenesis, such as histone deacetylases (HDACs), which play a role in gene expression and cancer pathogenesis. Others act as agonists for nuclear receptors like the Pregnane X Receptor (PXR), which can regulate cell cycle progression and enhance apoptosis in tumor cells. nih.gov Further research has identified benzoic acid derivatives that inhibit receptor tyrosine kinases (RTKs) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), thereby disrupting signaling pathways that promote tumor growth and angiogenesis. nih.govresearchgate.net

| Mechanism of Action | Description | Target Protein/Pathway | Reference |

|---|---|---|---|

| HDAC Inhibition | Inhibits histone deacetylases, leading to altered gene expression and preventing the expression of oncogenes. | Histone Deacetylases (HDACs) | nih.gov |

| Apoptosis Induction | Triggers programmed cell death in cancer cells. | Apoptotic Pathways | researchgate.net |

| Tyrosine Kinase Inhibition | Blocks the activity of tyrosine kinases, which are critical for cell signaling pathways that control cell growth and division. | Receptor Tyrosine Kinases (RTKs) | researchgate.net |

| VEGFR-2 Inhibition | Inhibits the vascular endothelial growth factor receptor, which is crucial for angiogenesis (the formation of new blood vessels that supply tumors). | VEGFR-2 | nih.gov |

| PXR/SXR Agonism | Acts as an agonist of the Pregnane X Receptor/Steroid and Xenobiotic Receptor, affecting cell cycle progression and enhancing apoptotic cell death. | PXR/SXR Nuclear Receptors | nih.gov |

Inhibition of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) represents a promising strategy for developing advanced anti-inflammatory drugs. rsc.org mPGES-1 is a key enzyme in the biosynthesis of prostaglandin E2 (PGE2), a major mediator of inflammation and pain. nih.gov Unlike traditional NSAIDs that block cyclooxygenase (COX) enzymes and thereby affect the production of multiple prostaglandins, selective mPGES-1 inhibitors specifically reduce PGE2, potentially offering a safer therapeutic profile with fewer gastrointestinal and cardiovascular side effects. nih.govrsc.org

The development of mPGES-1 inhibitors has explored a variety of chemical scaffolds, including biarylimidazoles, pyrrole (B145914) derivatives, and phenanthrene (B1679779) imidazoles. nih.govnih.gov this compound serves as a potential starting material for such scaffolds due to its functional handles that allow for the construction of these more complex heterocyclic systems. The synthesis of these inhibitors often involves building upon a core aromatic structure, making substituted benzoic acids like this compound valuable intermediates in the synthetic pathway toward these targeted anti-inflammatory agents.

Benzoxazepines are a class of heterocyclic compounds that form the core structure of many biologically active molecules with applications as anti-tumor, anti-HIV, and tranquilizing agents. nih.gov The synthesis of these complex ring systems often relies on the use of substituted benzoic acids as foundational precursors.

A common synthetic route to 4,1-benzoxazepine-2,5-diones involves the coupling of substituted anthranilic acids (2-aminobenzoic acids) with α-haloacids, followed by intramolecular cyclization. nih.gov While this compound is not an anthranilic acid itself, it can be chemically converted into one through established synthetic organic chemistry methods, such as nitration followed by reduction. This positions it as a potential precursor for creating the specific substituted anthranilic acids needed to build novel benzoxazepine derivatives with desired bioactive properties.

Biological Research and Mechanistic Investigations

The biological activity of derivatives synthesized from this compound is intrinsically linked to its chemical structure. The presence and position of the chlorine atom and the methyl group on the benzene (B151609) ring are critical in determining the molecule's physicochemical properties and, consequently, its interaction with biological targets.

The chloro and methyl groups enhance the lipophilicity of the molecule. This increased lipid solubility can improve the ability of its derivatives to cross cellular membranes, a crucial factor for reaching intracellular targets. This property is particularly relevant for drugs targeting enzymes within the cell, such as kinases or histone deacetylases, as seen in anticancer research.

Furthermore, these substituents influence the electronic properties of the aromatic ring, which can affect how the molecule binds to the active site of an enzyme or a receptor. In structure-activity relationship (SAR) studies, these groups serve as points for modification to fine-tune the binding affinity and selectivity of a potential drug candidate. For example, in the design of receptor antagonists, derivatives can be created by coupling this compound with other molecules, such as sulfonamides, via amide bonds to target specific receptors like serotonin (B10506) (5-HT₃) or dopamine (B1211576) (D₂) receptors.

Pharmacological Properties and Molecular Targets

Derivatives of this compound have been explored for their potential to interact with various biological targets, leading to the development of novel therapeutic agents. The parent compound itself is a key intermediate for creating a diverse range of molecules with specific pharmacological activities.

One area of investigation involves the synthesis of amide derivatives to target specific receptors. For instance, coupling this compound with various amines is a common strategy to produce analogs with potential therapeutic value. A notable example is the use of this acid in the synthesis of P2X7 receptor antagonists. The P2X7 receptor is an ion channel involved in inflammation and pain pathways, making its antagonists promising candidates for treating inflammatory disorders.

The structural framework of this compound is also valuable in structure-activity relationship (SAR) studies. By systematically modifying the molecule, researchers can determine how changes in its structure affect its biological activity. For example, derivatives created by coupling the acid with sulfonamide groups through amide bonds have been shown to target significant neurological receptors, including serotonin 5-HT3 and dopamine D2 receptors. researchgate.net These receptors are implicated in a variety of neurological and psychiatric conditions.

Furthermore, a more complex derivative, 2-chloro-5-[5-[(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-pyrazol-4-ylidene]methyl]-2-furyl]benzoic acid, has been identified as an inhibitor of the EP300/CBP histone acetyltransferase (HAT). aksci.com The overexpression and mutation of EP300/CBP are associated with various cancers, making this derivative a subject of interest in oncology research. aksci.com

Below is a table summarizing the molecular targets of specific derivatives.

| Derivative Class | Molecular Target | Therapeutic Area of Interest |

|---|---|---|

| Amide Analogs | P2X7 Receptor | Inflammation, Pain |

| Sulfonamide Hybrids | 5-HT3 and Dopamine D2 Receptors | Neurological and Psychiatric Disorders |

Significance in Biological Material and Organic Compound Research

In the realm of organic synthesis, this compound is a valuable building block for creating more complex molecules for life science research. researchgate.net Its chemical structure, featuring a carboxylic acid group, a chlorine atom, and a methyl group, provides multiple reactive sites for further chemical modifications. The carboxylic acid can be converted into a more reactive acid chloride, facilitating the formation of amides and esters. researchgate.net

A significant application of this compound is as an intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). medchemexpress.com For example, it is a precursor for producing 2-amino-5-chloro-3-methylbenzoic acid, a key intermediate for a new class of insecticides. fishersci.ca The synthesis of this amino derivative highlights the utility of the parent compound in multi-step organic synthesis.

The table below outlines key derivatives of this compound and their research applications.

| Derivative | Application Area | Significance |

|---|---|---|

| 2-Chloro-5-methylbenzoyl chloride | Organic Synthesis | Reactive intermediate for creating esters and amides. researchgate.net |

| 2-Amino-5-chloro-3-methylbenzoic acid | Agrochemicals | Key intermediate for novel insecticides. fishersci.ca |

Derivatives in Radiopharmaceuticals

Information regarding the specific use of this compound derivatives in the development of radiopharmaceuticals is not available in the reviewed sources.

Computational Chemistry and Spectroscopic Characterization of 2 Chloro 5 Methylbenzoic Acid

Computational Studies

Computational chemistry provides a powerful lens for examining the intrinsic properties of 2-chloro-5-methylbenzoic acid, offering insights into its electronic structure, reactivity, and behavior in various environments. These theoretical approaches complement experimental data, providing a deeper understanding at a molecular level.

Density Functional Theory (DFT) Calculations for Electronic Effects and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations, often employing basis sets such as 6-311++G(d,p), can elucidate the interplay of its substituent groups. researchgate.net The electron-withdrawing nature of the chlorine atom and the carboxylic acid group, combined with the electron-donating effect of the methyl group, creates a nuanced electronic environment within the benzene (B151609) ring.

DFT studies can map the molecular electrostatic potential (MEP), which illustrates the charge distribution and predicts sites susceptible to electrophilic and nucleophilic attack. Furthermore, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides critical information about the molecule's reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity. Natural bond orbital (NBO) analysis can also be performed to understand intramolecular interactions, such as hyperconjugation and charge delocalization, which are influenced by the chloro and methyl substituents.

Table 1: Representative DFT-Calculated Properties for Benzoic Acid Derivatives Note: This table presents typical data for related compounds to illustrate the outputs of DFT calculations, as specific values for this compound are not readily available in the cited literature.

Solvent Effects and Reaction Feasibility Assessment (e.g., PCM models)

The behavior of this compound in solution is crucial for its practical applications. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate the effects of a solvent on a solute molecule. researchgate.net By representing the solvent as a continuous medium with a specific dielectric constant, PCM allows for the calculation of molecular properties in a more realistic environment.

These calculations can predict how the polarity of the solvent influences the conformational stability, electronic properties, and reactivity of this compound. For instance, the energy barrier for a chemical reaction can be significantly altered by the presence of a solvent, and PCM can be used to assess the feasibility of a reaction in different media. Time-dependent DFT (TD-DFT) calculations within a PCM framework can also predict the UV-Vis absorption spectra in various solvents.

Prediction of Physico-Chemical Properties (e.g., pKa, LogP)

Computational methods are invaluable for predicting key physico-chemical properties like the acid dissociation constant (pKa) and the partition coefficient (LogP). nih.gov The pKa value indicates the acidity of the carboxylic acid group, which is influenced by the electronic effects of the chloro and methyl substituents. While experimental determination is the gold standard, computational models can provide reliable estimates. These models often consider the free energy change of the deprotonation reaction in an aqueous environment. nih.gov

LogP, the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of a molecule's lipophilicity. bohrium.com This property is critical in pharmaceutical and environmental sciences. Various computational approaches, from empirical fragment-based methods to more rigorous quantum mechanical calculations, can predict LogP values. For this compound, a computationally derived XLogP3 value of 3.2 is reported. nih.gov

Table 2: Predicted Physico-Chemical Properties for this compound

Solubility Modeling (e.g., Abraham Solvation Parameter Model)

Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D NMR, NMRShiftDB)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, the proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The aromatic protons will exhibit a specific splitting pattern in the aromatic region (around 7-8 ppm), influenced by the positions of the chloro and methyl groups. The methyl group protons will appear as a singlet in the upfield region (around 2.4 ppm).

The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm). The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing chlorine atom and the electron-donating methyl group.

NMRShiftDB is a valuable online database that contains predicted and experimental NMR spectra. nih.gov It can serve as a useful reference for the interpretation of the NMR spectra of this compound. nih.gov

Table 3: Expected ¹H NMR Chemical Shifts for this compound Note: These are approximate chemical shift ranges and the actual values may vary depending on the solvent and other experimental conditions.

Table 4: Compound Names Mentioned in the Article

Mass Spectrometry (GC-MS, NIST Mass Spectrometry Data Center)

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal analytical technique for the identification and structural elucidation of volatile and semi-volatile compounds. In the analysis of this compound, GC-MS provides critical data regarding its molecular weight and fragmentation pattern upon electron ionization.

The mass spectrum of this compound is cataloged in the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center under NIST Number 404592. nih.gov The electron ionization (EI) mass spectrum displays a distinct molecular ion peak (M⁺) corresponding to the compound's molecular weight. Due to the presence of a chlorine atom, a characteristic isotopic pattern is observed for the molecular ion and any chlorine-containing fragments. The M⁺ peak appears at a mass-to-charge ratio (m/z) of 170, while the (M+2)⁺ peak, resulting from the ³⁷Cl isotope, is observed at m/z 172 with an intensity approximately one-third of the M⁺ peak, consistent with the natural abundance of chlorine isotopes. miamioh.edu

The fragmentation of this compound under electron ionization follows predictable pathways for aromatic carboxylic acids and halogenated compounds. libretexts.org A prominent fragmentation includes the loss of a hydroxyl radical (•OH) from the carboxylic acid group, leading to a significant peak at m/z 153. nih.gov Another major fragmentation pathway is the loss of the entire carboxyl group (•COOH), resulting in a fragment at m/z 125. nih.gov The analysis of these fragments is essential for confirming the molecular structure.

Table 1: Key Mass Spectrometry Data for this compound from NIST Database nih.gov

| Property | Value |

|---|---|

| NIST Number | 404592 |

| Molecular Ion (M⁺, ³⁵Cl) | 170 m/z |

| M+2 Peak (³⁷Cl) | 172 m/z |

Infrared (IR) Spectroscopy (FTIR, ATR-IR)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrational modes of its specific structural features.

The presence of the carboxylic acid group is clearly indicated by two prominent features. A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. Superimposed on this broad band may be C-H stretching absorptions. The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a very strong and sharp absorption band, generally found in the range of 1680-1710 cm⁻¹. researchgate.net

Aromatic C-H stretching vibrations are typically observed as weaker bands just above 3000 cm⁻¹. The C-H stretching from the methyl (-CH₃) group appears in the 2850-2960 cm⁻¹ region. The aromatic ring itself produces characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is expected to appear as a strong band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 2850-2960 | C-H stretch | Methyl Group |

| ~3000-3100 | C-H stretch | Aromatic Ring |

| 1680-1710 (strong, sharp) | C=O stretch | Carboxylic Acid |

| 1450-1600 | C=C stretch | Aromatic Ring |

Table of Mentioned Compounds

| Compound Name |

|---|

Future Research Directions and Emerging Applications

Exploration of New Derivatization Strategies for Enhanced Bioactivity

The structural scaffold of 2-chloro-5-methylbenzoic acid presents significant opportunities for derivatization to create novel compounds with potent biological activities. The presence of the carboxylic acid, chloro, and methyl groups on the aromatic ring allows for fine-tuning of properties such as lipophilicity, acidity, and metabolic stability, which can influence binding affinity and pharmacokinetic profiles.

Future research is focused on creating a diverse library of derivatives. The carboxylic acid group is a key handle for modification, readily converted into amides or esters. For instance, coupling this compound with various amines using reagents like EDC hydrochloride can produce a range of amide analogs. medchemexpress.com This strategy is central to structure-activity relationship (SAR) studies aimed at discovering new therapeutic agents. Researchers have successfully used substituted benzoic acids to develop inhibitors for various therapeutic targets, including anti-apoptotic proteins and enzymes. The chloro and methyl groups contribute to the molecule's lipophilicity, which can enhance membrane permeability, a desirable trait in drug design. By systematically coupling the scaffold with different chemical moieties, such as sulfonamides, researchers can generate derivatives targeting specific receptors, like the 5-HT₃ or dopamine (B1211576) D₂ receptors.

Table 1: Potential Derivatization Strategies and Target Bioactivities

| Reactive Site | Derivatization Reaction | Potential Derivative Class | Target Bioactivity |

|---|---|---|---|

| Carboxylic Acid | Amide Coupling | Amides | Enzyme Inhibition, Receptor Antagonism medchemexpress.com |

| Carboxylic Acid | Esterification | Esters | Prodrugs, Agrochemicals doi.orgatomfair.com |

| Aromatic Ring | Cross-Coupling Reactions | Bi-aryl Compounds | Anticancer, Antimicrobial atomfair.compreprints.org |

Green Chemistry Approaches for Sustainable Synthesis

Traditional chemical synthesis routes for benzoic acid derivatives often involve harsh conditions and hazardous reagents, such as using potassium permanganate (B83412) or potassium dichromate for oxidation, which generate significant heavy metal waste. google.com The future of chemical manufacturing for compounds like this compound lies in the adoption of green chemistry principles to create more sustainable and environmentally friendly processes. mdpi.com

Several innovative approaches are being explored:

Electrochemical Synthesis: Electrochemistry offers a route that replaces chemical reagents with electricity. uni-mainz.de An innovative electrochemical method uses oxygen and electricity to cleave and oxidize hydrocarbons, avoiding the need for heavy metals and strong acids and preventing the generation of nitrogen oxide gases. uni-mainz.de

Biosynthesis: Utilizing microorganisms to produce aminobenzoic acids and their derivatives from renewable resources like glucose is a growing area of interest. mdpi.com While direct biosynthesis of this compound is complex, engineered microbial pathways could potentially be developed, significantly reducing reliance on petroleum-based precursors and toxic reagents. mdpi.com

High Hydrostatic Pressure (Barochemistry): Applying high hydrostatic pressure is an emerging non-traditional activation method that can initiate chemical reactions. rsc.org This technique is well-suited for industrial-scale production and represents a potential green pathway for synthesizing fine chemicals and pharmaceutical ingredients. rsc.org

Table 2: Comparison of Synthesis Approaches

| Method | Key Features | Environmental Impact |

|---|---|---|

| Traditional Synthesis | Use of strong oxidants (e.g., KMnO₄, K₂CrO₇) and organic solvents. google.com | High energy consumption, generation of heavy metal waste and acid pollutants. google.com |

| Catalytic H₂O₂ Oxidation | Employs hydrogen peroxide as a clean oxidant with a catalyst (e.g., selenium) in water. mdpi.com | Low waste (water is the main byproduct), potential for catalyst and solvent recycling. mdpi.com |

| Electrochemical Oxidation | Uses electricity and oxygen to drive the reaction. uni-mainz.de | Eliminates the need for chemical oxidants, no hazardous byproducts like NOx. uni-mainz.de |

| Biosynthesis | Utilizes engineered microorganisms and renewable feedstocks (e.g., glucose). mdpi.com | Reduces use of fossil fuels and toxic chemicals, biodegradable processes. mdpi.com |

Integration into Advanced Functional Materials Research

Derivatives of this compound hold potential as building blocks for a variety of advanced functional materials. The specific substitution pattern on the benzoic acid ring can be exploited to tailor the properties of polymers, resins, and framework materials.

One significant area of application is in the creation of plasticizers and resins. justlonghealth.comannexechem.com Benzoic acid reacts with various glycols to form esters like diethylene glycol dibenzoate (DEDB) and triethylene glycol dibenzoate (TEDB), which are used as plasticizers in resins, coatings, and adhesives. justlonghealth.com The chloro and methyl groups on the this compound backbone could be used to create specialty polymers and coatings with modified properties, such as enhanced thermal stability or specific reactivity for cross-coupling reactions. atomfair.com

Furthermore, the carboxylic acid group is an ideal linker for constructing metal-organic frameworks (MOFs) or coordination polymers. By reacting this compound with metal nodes (e.g., Zn²⁺, Cu²⁺), researchers can create stable, crystalline framework structures. The functional groups on the aromatic ring can fine-tune the framework's properties, influencing pore size, surface area, and catalytic activity. Benzoic acid derivatives have also been explored for on-surface synthesis, where halogen substitutions can direct the formation of specific molecular assemblies like dimers or linear chains. researchgate.net

Targeted Drug Delivery Systems Utilizing Derivatives of this compound

The development of targeted drug delivery systems is a critical goal in modern medicine, aiming to increase therapeutic efficacy while minimizing systemic side effects. Derivatives of benzoic acid are being actively investigated for this purpose. nih.gov

One approach involves incorporating benzoic acid derivatives into nanocarriers. For example, solid lipid nanoparticles (SLNs) have been used to encapsulate a novel N-glycoside salicylic (B10762653) acid derivative, demonstrating reduced toxicity to normal cells and enhanced antitumor potency compared to the free drug. nih.gov The SLN system provided a gradual, time-dependent release of the active compound. nih.gov Similarly, derivatives of this compound could be encapsulated in such nano-systems to improve their delivery.

Another strategy is the modification of natural polymers like chitosan (B1678972). Benzoic acid derivatives can be grafted onto chitosan to form self-assembled nanogels. mdpi.com These hydrogels can act as injectable, biodegradable platforms for sustained drug release. nih.gov In one study, a benzoic acid derivative with antioxidant properties was incorporated into a chitosan-based thermogel for treating glaucoma-related neurodegeneration, showcasing the potential for creating multifunctional drug delivery systems. nih.gov The lipophilic nature imparted by the chloro and methyl groups in this compound could be advantageous in designing ester prodrugs, which are inactive forms of a drug that are metabolized into the active form in the body, potentially improving drug absorption and distribution. doi.org

Q & A

Q. What are the standard synthetic routes for 2-chloro-5-methylbenzoic acid, and how can purity be optimized?

A common method involves the Friedel-Crafts alkylation of toluene derivatives followed by chlorination and oxidation. For example, methyl-substituted benzene precursors can undergo chlorination using Cl2/FeCl3, followed by oxidation of the methyl group to a carboxylic acid using KMnO4 under acidic conditions . Purification typically employs column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol. Purity (>95%) can be verified via HPLC with a C18 column and UV detection at 254 nm .

Q. How should researchers characterize the structural identity of this compound?

Key techniques include:

- <sup>1</sup>H and <sup>13</sup>C NMR : Confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, carboxylic acid proton at δ 12–13 ppm) .

- FT-IR : Identify functional groups (C=O stretch at ~1680 cm<sup>-1</sup>, O-H stretch at ~2500–3000 cm<sup>-1</sup>) .

- Mass spectrometry (EI-MS) : Molecular ion peak at m/z 170.59 (C8H7ClO2) .

Q. What solvent systems are suitable for solubility testing of this compound?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and alcohols (methanol, ethanol). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers (pH 7.4) with sonication to avoid precipitation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of substituents. The electron-withdrawing carboxylic acid group meta to the chlorine atom reduces electron density at the Cl-bearing carbon, favoring SNAr mechanisms. Solvent effects (PCM models) should be included to assess reaction feasibility in polar media .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

Discrepancies often arise from polymorphic forms or residual solvents. Reproduce synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere) and characterize using Differential Scanning Calorimetry (DSC) for melting point validation. Cross-reference spectral data with databases like NIST Chemistry WebBook or published NMR libraries .

Q. How can this compound be functionalized for use in metal-organic frameworks (MOFs) or coordination polymers?

The carboxylic acid group acts as a linker for metal nodes (e.g., Zn<sup>2+</sup>, Cu<sup>2+</sup>). Optimize reaction conditions (solvent: DMF/water, temperature: 80–120°C) to form stable bonds. Monitor crystallinity via X-ray diffraction and surface area via BET analysis .

Q. What role does this compound play in designing protease inhibitors or receptor antagonists?

The chloro and methyl groups enhance lipophilicity, improving membrane permeability. In drug discovery, it serves as a scaffold for structure-activity relationship (SAR) studies. For example, coupling with sulfonamide groups via amide bonds can yield derivatives targeting 5-HT3 or dopamine D2 receptors .

Q. How do steric and electronic effects influence its regioselectivity in cross-coupling reactions?

The methyl group ortho to the carboxylic acid creates steric hindrance, directing Pd-catalyzed couplings (e.g., Suzuki-Miyaura) to the para position relative to chlorine. Use bulky ligands (SPhos) to enhance selectivity. Monitor reaction progress via TLC (silica gel, UV visualization) .

Methodological Notes

- Synthesis Reproducibility : Always include detailed experimental procedures (molar ratios, reaction times) in supporting information, per journal guidelines .

- Quality Control : Reputable suppliers (e.g., MedChemExpress) provide LC/MS, NMR, and elemental analysis reports; independent verification is recommended .

- Safety : Handle chlorinated intermediates in a fume hood; use PPE to avoid exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.